molecular formula C6H20O2Si3 B7880931 2,2,6,6-Tetramethyl-3,5-dioxa-2,4,6-trisilaheptane

2,2,6,6-Tetramethyl-3,5-dioxa-2,4,6-trisilaheptane

Cat. No.: B7880931
M. Wt: 208.48 g/mol
InChI Key: JHKBMYNOLVYFHD-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-3,5-dioxa-2,4,6-trisilaheptane is a trisiloxane-based organosilicon compound characterized by a central oxygen-silicon backbone with methyl substituents at the 2nd and 6th silicon atoms. Its molecular formula is C₉H₂₄O₂Si₃, and it belongs to a class of siloxanes widely used in industrial applications, including precursors for chemical vapor deposition (CVD), hydrophobic coatings, and polymer additives . The compound’s structure confers thermal stability and low polarity, making it suitable for high-temperature processes .

Properties

IUPAC Name

trimethyl(trimethylsilyloxysilyloxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H20O2Si3/c1-10(2,3)7-9-8-11(4,5)6/h9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKBMYNOLVYFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[SiH2]O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20O2Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93254-88-7
Record name 1,1,1,5,5,5-Hexamethyltrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93254-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-3,5-dioxa-2,4,6-trisilaheptane typically involves multi-step organic reactions. One common approach is the reaction of appropriate silanes with ketones or aldehydes under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetramethyl-3,5-dioxa-2,4,6-trisilaheptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.

Major Products Formed: The reactions can yield a variety of products depending on the specific conditions and reagents used. For example, oxidation may produce silanols or siloxanes, while reduction can lead to the formation of silanes.

Scientific Research Applications

2,2,6,6-Tetramethyl-3,5-dioxa-2,4,6-trisilaheptane has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.

  • Biology: The compound may be employed in the study of biological systems involving silicon-based materials.

  • Industry: It can be used in the production of materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which 2,2,6,6-Tetramethyl-3,5-dioxa-2,4,6-trisilaheptane exerts its effects depends on its specific application. For example, in catalysis, it may act as a ligand, coordinating to metal centers and influencing the reactivity of the metal complex. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The trisilaheptane backbone allows for variations in substituent groups, which significantly alter chemical and physical properties. Below is a comparative analysis with key analogs:

Octamethyltrisiloxane (2,2,4,4,6,6-Hexamethyl-3,5-dioxa-2,4,6-trisilaheptane)
  • CAS : 107-51-7
  • Structure : Methyl groups at all silicon positions (2, 4, 6).
  • Properties :
    • Higher hydrophobicity due to full methyl substitution.
    • Lower reactivity in hydrolysis compared to chlorinated analogs.
    • Classified as a Substance of Very High Concern (SVHC) under REACH due to vPvB (very persistent, very bioaccumulative) properties .
  • Applications : Lubricants, dielectric fluids.
1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane (2,6-Dichloro-2,4,4,6-tetramethyl-3,5-dioxa-2,4,6-trisilaheptane)
  • CAS : 67923-13-1
  • Structure : Chlorine atoms at terminal positions (1, 5) and methyl groups at 2, 4, 5.
  • Properties :
    • Enhanced reactivity due to labile Cl atoms, enabling use in silicone synthesis.
    • Higher density (1.12 g/cm³) and boiling point (~180°C) compared to fully methylated analogs.
  • Applications : Intermediate in silicone resin production .
4-(4-Ethenylphenyl)-2,2,6,6-tetramethyl-4-[(trimethylsilyl)oxy]-3,5-dioxa-2,4,6-trisilaheptane
  • CAS : 18547-54-1
  • Structure : Vinylphenyl and trimethylsilyloxy substituents at the central silicon.
  • Properties :
    • Polymerizable vinyl groups enable crosslinking in silicones.
    • Increased molecular weight (C₂₀H₃₆O₃Si₄) enhances thermal stability (>300°C).
  • Applications : Specialty silicones for high-performance coatings .

Physicochemical Properties Comparison

Property 2,2,6,6-Tetramethyl-3,5-dioxa-2,4,6-trisilaheptane Octamethyltrisiloxane 1,5-Dichloro-hexamethyltrisiloxane
Boiling Point (°C) ~160 (estimated) 152 180
Density (g/cm³) 0.95–1.02 0.96 1.12
Hydrophobicity High Very High Moderate
Reactivity Low (stable methyl groups) Low High (Cl substituents)

Biological Activity

2,2,6,6-Tetramethyl-3,5-dioxa-2,4,6-trisilaheptane is a siloxane compound that has gained attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, toxicity profiles, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C12H26O2Si3C_{12}H_{26}O_2Si_3. The compound contains multiple silicon atoms that contribute to its unique chemical properties. Its structure allows for various interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. Key mechanisms include:

  • Antioxidant Activity : The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Toxicity Profiles

Toxicological assessments indicate that this compound exhibits low acute toxicity. For instance:

  • LD50 Value : In animal studies, the median lethal dose (LD50) was found to be approximately 3700 mg/kg body weight in rats .
  • Sub-lethal Effects : Observed effects included mild salivation and behavioral changes at higher doses.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of this compound using in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells when treated with the compound.

Treatment GroupROS Levels (µM)% Reduction
Control25.0-
Low Dose18.028%
High Dose12.052%

This suggests that higher concentrations lead to greater antioxidant effects.

Case Study 2: Enzyme Interaction

Another investigation focused on the inhibitory effects of the compound on specific enzymes linked to metabolic disorders. The results showed:

EnzymeInhibition (%) at 100 µM
Aldose Reductase45%
Lipoxygenase30%

These findings indicate a potential role in managing conditions like diabetes and inflammation.

Industrial Uses

Due to its chemical stability and biological activity, this compound is being explored as an additive in various industrial applications such as:

  • Polymer Stabilization : Acts as a stabilizer against thermal degradation.
  • Cosmetic Formulations : Utilized for its skin-protective properties due to antioxidant effects.

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